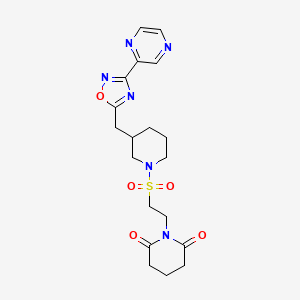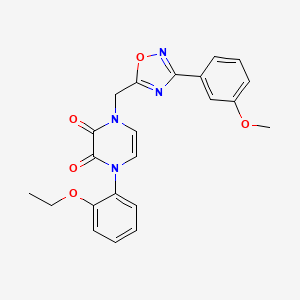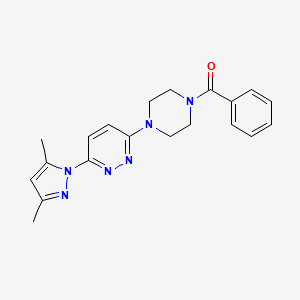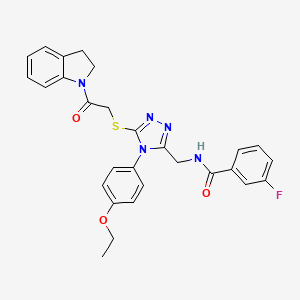
1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:
Formation of pyrazin-2-yl.
Synthesis of 1,2,4-oxadiazole.
Coupling of these intermediates with piperidine and sulfonyl groups under controlled conditions. Reaction conditions often include specific temperature ranges, pH levels, and the use of solvents and catalysts to optimize yield and purity.
Industrial Production Methods: Large-scale production may employ automated synthesis machinery, continuous flow reactors, and purification systems to ensure consistency. Monitoring of reaction parameters through advanced instrumentation is crucial for quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can form oxidized derivatives under specific oxidative conditions.
Reduction: Reduction reactions might alter functional groups such as oxadiazoles.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidized products: Altered pyrazine or oxadiazole moieties.
Reduced products: Modified piperidine structures.
Substituted products: Various alkylated or arylated derivatives.
Scientific Research Applications
This compound's applications are vast:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly for its interactions with biological targets.
Industry: Applied in material science for the creation of novel polymers or nanomaterials with specific functionalities.
Mechanism of Action
The mechanism by which 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects involves:
Molecular targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: May influence signal transduction pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2-((3-((3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
1-(2-((3-((3-(Pyrazin-2-yl)-1,3,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
1-(2-((3-((3-(Pyrazin-2-yl)-1,2,3-triazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Uniqueness: What sets 1-(2-((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione apart is its unique combination of functional groups that grant it specific reactivity and biological interactions, making it a valuable subject of study.
There you have it—a deep dive into a fascinating compound. Now, are you feeling inspired to jump into some chemistry experiments?
Properties
IUPAC Name |
1-[2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c26-17-4-1-5-18(27)25(17)9-10-31(28,29)24-8-2-3-14(13-24)11-16-22-19(23-30-16)15-12-20-6-7-21-15/h6-7,12,14H,1-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQITXULXILEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2618947.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/new.no-structure.jpg)


![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
![2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2618956.png)
![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)


![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)


![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)
